9014-00-0

Reporter Gene Assays Biosensors Bioluminescence Imaging

Firefly luciferase demands costly ATP & D-luciferin and produces flash kinetics ill-suited for long-term monitoring. CAS 9014-00-0, bacterial luciferase (EC 1.14.14.3) from Vibrio fischeri, eliminates these constraints with ATP-independent, continuous-glow bioluminescence at ~490 nm. • FMNH2-dependent mechanism - no ATP or luciferin co-substrate required, reducing per-assay reagent costs • Stable glow emission enables non-invasive, real-time tracking of promoter activity over hours to days • Validated core component for autonomous lux operon whole-cell bioreporters, Microtox® acute toxicity testing, and circadian rhythm studies

Molecular Formula
Molecular Weight
CAS No. 9014-00-0
Cat. No. B612619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9014-00-0
CAS9014-00-0
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacterial Luciferase Procurement Guide


Luciferase, CAS Registry Number 9014-00-0, is the generic term for the class of oxidative enzymes that produce bioluminescence. Specifically, this CAS number identifies a bacterial luciferase primarily derived from Vibrio fischeri (also known as Photobacterium fischeri) [1]. It is a flavin-dependent monooxygenase (EC 1.14.14.3) that catalyzes the oxidation of reduced flavin mononucleotide (FMNH2) and a long-chain aliphatic aldehyde in the presence of oxygen to yield FMN, the corresponding fatty acid, and light emission with a peak at approximately 490 nm [2]. As a heterodimeric enzyme composed of α and β subunits, it is a foundational tool in molecular biology for applications ranging from reporter gene assays to the assessment of bioluminescent bacterial kinetics .

ATP-independent FMNH2-dependent bioluminescence
Continuous “glow” emission for real-time, non-disruptive monitoring
Long-chain aldehyde substrate (e.g., tetradecanal) required

Bacterial vs. Firefly Luciferase: Key Differences


Substituting CAS 9014-00-0 (bacterial luciferase) with other common luciferases like firefly (Photinus pyralis) or Renilla luciferase is scientifically invalid due to fundamental differences in reaction mechanisms, substrate requirements, cofactor dependencies, and light emission kinetics [1]. Bacterial luciferase, derived from Vibrio fischeri, utilizes FMNH2 and a long-chain aldehyde as substrates and does not require ATP, whereas firefly luciferase is strictly ATP-dependent and uses D-luciferin [2]. Furthermore, the continuous, albeit lower intensity, light output from the bacterial system [3] is uniquely suited for certain applications where the flash kinetics and high intensity of firefly luciferase are suboptimal. These inherent differences in assay design, required reagents, and data output mean that protocols optimized for one enzyme are not transferable to another without significant revalidation and potential loss of sensitivity or accuracy.

Firefly luciferase requires ATP and D-luciferin; protocols are not directly transferable.
Flash kinetics (firefly) vs. continuous glow (bacterial) limits assay compatibility.
Analytical sensitivity may not meet low-expression detection needs without revalidation.

Bacterial Luciferase Comparative Evidence


Substrate and Cofactor Requirements vs. Firefly

Unlike firefly luciferase, which requires exogenous ATP and D-luciferin for light production [1], bacterial luciferase from Vibrio fischeri (CAS 9014-00-0) is ATP-independent and utilizes the naturally occurring cofactor FMNH2 and a long-chain aldehyde substrate [2]. This eliminates the need for costly ATP addition and cell lysis steps in many assay formats, enabling continuous, non-disruptive monitoring of luminescence in live cells.

Substrate & Cofactor Req.
Head-to-head
Bacterial: FMNH2, aldehyde, O2 (no ATP)
Firefly: ATP, Mg2+, D-luciferin, O2
Eliminates ATP, enables continuous live-cell monitoring.
Vibrio fischeri vs. Photinus pyralis
Reporter Gene Assays Biosensors Bioluminescence Imaging

Aldehyde Substrate Specificity: Tetradecanal

Bacterial luciferase (CAS 9014-00-0) exhibits a strong and quantifiable chain-length specificity for long-chain aliphatic aldehydes. Comparative studies of even-numbered aldehydes from C8 to C14 reveal that the enzyme achieves its highest catalytic efficiency with tetradecanal (C14) [1]. While it can utilize aldehydes with eight or more carbons, the activity drops significantly with shorter chains or with the introduction of α,β-unsaturation [2].

Aldehyde Specificity
Reported
Max activity with tetradecanal (C14); C14 > C12 > C10 > C8
Substrate chain-length choice dictates assay sensitivity.
Even-numbered aldehydes; α,β-unsaturation reduces activity
Enzyme Kinetics Substrate Profiling Bioluminescence

Detection Sensitivity vs. Firefly Luciferase

In a direct, quantitative comparison of assay methods for reporter gene expression in mammalian cells, firefly luciferases demonstrate significantly higher analytical sensitivity than bacterial luciferase. The detection limit for firefly luciferase (Photinus pyralis) was found to be 0.05 amol, while that for bacterial luciferase from Vibrio harveyi was 5 amol [1]. This 100-fold difference in detection sensitivity is a critical factor when selecting a reporter for low-expression applications.

Detection Limit
Head-to-head
Bacterial: 5 amol / Firefly: 0.05 amol (100× difference)
Firefly luciferase offers higher analytical sensitivity.
Mammalian cell transfection, purified enzyme calibration
Reporter Gene Assays Analytical Sensitivity Gene Expression

Thermal Stability: V. fischeri vs. V. harveyi

The temperature profile of bacterial luciferases varies significantly by species. A comparative study of temperature effects on bioluminescence found that luciferase from Vibrio fischeri (CAS 9014-00-0) exhibits peak activity in a lower temperature range (20-30°C) compared to the enzyme from V. harveyi, which has its highest luminescence level at 30-37°C [1]. This difference in optimal temperature range is a key consideration for assays conducted at physiological temperatures or under variable environmental conditions.

Thermal Optima
Reported
V. fischeri: 20–30°C; V. harveyi: 30–37°C
Species-specific optimum temperature influences assay design.
Lower optimum may suit non-mammalian or cooled formats
Enzyme Stability Thermal Profiling Protein Engineering

Signal Kinetics: Continuous Glow vs. Flash

A fundamental differentiation of bacterial luciferase (CAS 9014-00-0) from firefly luciferase is its bioluminescent kinetics. Firefly luciferase produces a rapid, intense flash of light (approximately 100 times more efficient and faster in generating chemiluminescence [1]), whereas the bacterial system provides a more constant, albeit lower-intensity, bioluminescent output that does not require the addition of an exogenous substrate [2]. This enables continuous, real-time monitoring of gene expression and metabolic activity in living cells over extended periods.

Signal Kinetics
Head-to-head
Bacterial: continuous glow; Firefly: intense flash (~100× faster CL)
Continuous output enables real-time, substrate-free monitoring.
Lux vs. luc reporter systems; long-term cell culture imaging
Real-time Assays Gene Expression Dynamics Reporter Gene Technology

Optimal Application Scenarios


Real-Time Gene Expression Monitoring

This is the archetypal application for CAS 9014-00-0. Its ATP-independent, continuous 'glow' luminescence [1] is ideal for non-invasive, real-time tracking of promoter activity over extended periods, such as in circadian rhythm studies or long-term bioreporter assays, where the requirement for luciferin addition in the firefly system would be disruptive and costly.

Bacterial Bioluminescence Kinetics

The native source and function of this enzyme make it the definitive reagent for studying the physiology of bioluminescent bacteria. Studies have utilized CAS 9014-00-0 to directly evaluate the kinetics of light emission and oxygen consumption in Vibrio fischeri and related species [2], a specific use case not addressable by eukaryotic luciferases.

Whole-Cell Biosensing for Toxicity Testing

The lux operon, which encodes for CAS 9014-00-0 and its substrate synthesis enzymes, is the gold standard for constructing autonomous, whole-cell bioluminescent bioreporters [3]. These self-contained systems are deployed for continuous environmental monitoring of pollutants and acute toxicity testing (e.g., Microtox® assay), leveraging the enzyme's continuous signal output without the need for external substrate addition [1].

Stable Low-Intensity Luminescent Assays

When the high intensity of firefly luciferase leads to rapid signal decay, photobleaching, or necessitates specialized, expensive substrates (e.g., D-luciferin), the lower but more constant output of CAS 9014-00-0 [1] offers a practical and cost-effective alternative. This is particularly relevant for long-duration in vitro experiments or for educational laboratory settings where continuous monitoring with simpler equipment is prioritized over ultimate sensitivity [4].

Application
Selection Property
Validation Focus
Real-Time Gene Expression Monitoring
ATP-independent continuous glow kinetics
Promoter activity tracking over extended periods without exogenous substrate
Bacterial Bioluminescence Kinetics
Native Vibrio fischeri enzyme system
Light emission and oxygen consumption kinetics in bioluminescent bacteria
Whole-Cell Biosensing (Toxicity)
Autonomous lux operon-based reporter
Continuous environmental monitoring without external substrate addition
Stable Low-Intensity Luminescent Assays
Lower but constant output vs. flash-type systems
Long-duration in vitro experiments; cost-effective alternative for education
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